Cas no 57892-77-0 (2-{imidazo1,2-apyridin-2-yl}acetonitrile)

2-{imidazo1,2-apyridin-2-yl}acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-imidazo[1,2-a]pyridin-2-ylacetonitrile

- AC1Q4S1P

- SBB087211

- AC1LC3W9

- 2-(imidazo[1,2-a]pyridin-2-yl)acetonitrile

- imidazo[1,2-a]pyridin-2-yl-acetonitrile

- CTK1G8105

- Imidazo[1,2-a]pyridin-2-ylacetonitrile

- Imidazo[1,2-a]pyridine-2-acetonitrile

- AE-848

- 2-{imidazo[1,2-a]pyridin-2-yl}acetonitrile

- Imidazo[1,2-a]pyridin-2-ylacetonitrile #

- DA-33552

- AE-848/32786010

- Z56763816

- AS-43341

- ALBB-030395

- MFCD00498244

- 57892-77-0

- SCHEMBL14352288

- CS-0081633

- DTXSID40344016

- Acetonitrile, 2-(pyrido[1,2-a]imidazol-2-yl)-

- AKOS000199234

- EN300-25598

- 2-{imidazo1,2-apyridin-2-yl}acetonitrile

-

- MDL: MFCD00498244

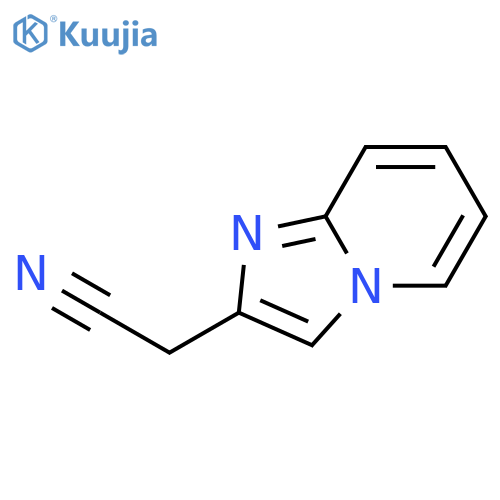

- インチ: InChI=1S/C9H7N3/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7H,4H2

- InChIKey: CXZHNWWRSSGXHY-UHFFFAOYSA-N

- SMILES: C1=CC2=NC(=CN2C=C1)CC#N

計算された属性

- 精确分子量: 157.06411

- 同位素质量: 157.063997236g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 205

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.5

- トポロジー分子極性表面積: 41.1Ų

じっけんとくせい

- PSA: 41.09

2-{imidazo1,2-apyridin-2-yl}acetonitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25598-5.0g |

2-{imidazo[1,2-a]pyridin-2-yl}acetonitrile |

57892-77-0 | 95% | 5.0g |

$1033.0 | 2024-06-19 | |

| Chemenu | CM270284-1g |

2-(Imidazo[1,2-a]pyridin-2-yl)acetonitrile |

57892-77-0 | 95+% | 1g |

$484 | 2021-08-18 | |

| abcr | AB315352- |

Imidazo[1,2-a]pyridin-2-ylacetonitrile, 95%; . |

57892-77-0 | 95% | €489.50 | 2023-04-01 | ||

| Enamine | EN300-25598-1.0g |

2-{imidazo[1,2-a]pyridin-2-yl}acetonitrile |

57892-77-0 | 95% | 1.0g |

$258.0 | 2024-06-19 | |

| TRC | I706950-500mg |

2-{imidazo[1,2-a]pyridin-2-yl}acetonitrile |

57892-77-0 | 500mg |

$ 320.00 | 2022-06-04 | ||

| Enamine | EN300-25598-0.25g |

2-{imidazo[1,2-a]pyridin-2-yl}acetonitrile |

57892-77-0 | 95% | 0.25g |

$128.0 | 2024-06-19 | |

| Matrix Scientific | 162326-0.500g |

Imidazo[1,2-a]pyridine-2-acetonitrile |

57892-77-0 | 0.500g |

$400.00 | 2023-09-07 | ||

| Enamine | EN300-25598-1g |

2-{imidazo[1,2-a]pyridin-2-yl}acetonitrile |

57892-77-0 | 95% | 1g |

$258.0 | 2023-09-14 | |

| Enamine | EN300-25598-10g |

2-{imidazo[1,2-a]pyridin-2-yl}acetonitrile |

57892-77-0 | 95% | 10g |

$2066.0 | 2023-09-14 | |

| Aaron | AR00EZOM-50mg |

IMIDAZO[1,2-A]PYRIDIN-2-YLACETONITRILE |

57892-77-0 | 95% | 50mg |

$108.00 | 2023-12-15 |

2-{imidazo1,2-apyridin-2-yl}acetonitrile 関連文献

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

2-{imidazo1,2-apyridin-2-yl}acetonitrileに関する追加情報

Compound CAS No. 57892-77-0: 2-{Imidazo[1,2-a]pyridin-2-yl}acetonitrile

The compound CAS No. 57892-77-0, also known as 2-{Imidazo[1,2-a]pyridin-2-yl}acetonitrile, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically imidazopyridines, which are known for their unique electronic properties and structural versatility. The presence of the imidazo[1,2-a]pyridine ring system and the acetonitrile group makes this compound particularly interesting for researchers in the fields of organic chemistry, materials science, and pharmacology.

Recent studies have highlighted the importance of imidazo[1,2-a]pyridine derivatives in drug discovery. These compounds are often explored as potential candidates for treating various diseases due to their ability to interact with specific biological targets. For instance, research has shown that certain imidazo[1,2-a]pyridine derivatives exhibit anti-inflammatory and antioxidant properties, making them promising leads for developing new therapeutic agents. The acetonitrile group in this compound further enhances its reactivity and bioavailability, which are critical factors in drug design.

In addition to its pharmacological applications, 2-{Imidazo[1,2-a]pyridin-2-yl}acetonitrile has also been studied for its potential use in materials science. The molecule's aromaticity and conjugation make it a suitable candidate for applications in organic electronics. Researchers have investigated its ability to act as a building block for constructing advanced materials such as organic semiconductors and conductive polymers. These materials are essential for the development of next-generation electronic devices like flexible displays and solar cells.

The synthesis of this compound is another area of active research. Traditional methods involve multi-step reactions that often require harsh conditions and expensive reagents. However, recent advancements in catalytic chemistry have enabled the development of more efficient and environmentally friendly synthesis routes. For example, the use of transition metal catalysts has significantly improved the yield and purity of this compound while reducing the overall cost of production.

Beyond its chemical synthesis and applications, the physical properties of CAS No. 57892-77-0 have also been extensively studied. Its solubility in various solvents, thermal stability, and spectral characteristics (such as UV-vis absorption) are critical parameters that influence its performance in different applications. Researchers have employed advanced analytical techniques like NMR spectroscopy and X-ray crystallography to gain deeper insights into its molecular structure and behavior.

In conclusion, 2-{Imidazo[1,2-a]pyridin-2-yl}acetonitrile is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for scientists and engineers alike. As research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

57892-77-0 (2-{imidazo1,2-apyridin-2-yl}acetonitrile) Related Products

- 886956-14-5(1-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one)

- 2228787-23-1(tert-butyl 2-(2,6-difluoro-4-methylphenyl)piperazine-1-carboxylate)

- 712344-24-6(2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid)

- 2171825-88-8(11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane)

- 1396767-11-5(N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide)

- 1881380-03-5(N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide)

- 1628502-61-3(2-(2-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 70654-66-9(1-Bromo-4-(methoxymethoxy)naphthalene)

- 2060036-68-0(4-(1-oxo-1lambda6-thiolan-1-ylidene)aminobenzene-1-sulfonyl chloride)

- 24280-07-7(Ethanone, 1-(3-chlorophenyl)-, oxime)